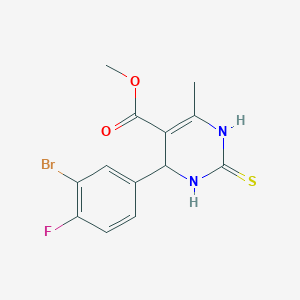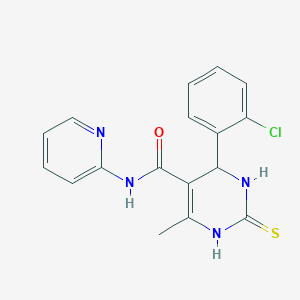
Methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, which is a basic structure found in many important biomolecules like nucleic acids. It has a bromo and fluoro substituent on the phenyl ring, a methyl group on the pyrimidine ring, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The phenyl ring with bromo and fluoro substituents would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The bromo and fluoro substituents on the phenyl ring might make it more reactive towards nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and fluoro substituents might increase its density and boiling point compared to a similar compound without these halogens .Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
Research involving the structural and electronic characterizations of tetrahydropyrimidine derivatives, including those similar to the specified compound, utilized X-ray crystal structure analysis and quantum chemical calculations. These studies highlight the compounds' conformation, indicating that the heterocyclic ring adopts a quasi-boat conformation with a pseudo-axial orientation of the aryl substitution. This structural insight is crucial for understanding the compound's reactivity and interaction with biological targets (Memarian et al., 2013).
Antimicrobial and Anticancer Potential
A series of tetrahydropyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer potential. One derivative demonstrated significant antimicrobial activity against Escherichia coli, comparable to the standard drug norfloxacin. Another derivative exhibited potent anticancer activity against a colon cancer cell line, surpassing the efficacy of the standard drug 5-fluorouracil. These findings underscore the compound's relevance in the development of new therapeutic agents (Sharma et al., 2012).
Synthetic Methodologies and Reactions
Research into the Biginelli reaction, a multi-component chemical reaction that synthesizes dihydropyrimidinones (DHPMs), has been applied to create various derivatives of tetrahydropyrimidines. These studies explore different synthetic pathways, offering insights into the versatility of the Biginelli reaction for generating compounds with potential biological activities (Kappe & Roschger, 1989).
Antifungal and Antibacterial Activities
Ionic liquid-promoted synthesis of tetrahydropyrimidine derivatives has been explored, with some compounds showing promising antifungal and antibacterial activities. Specifically, derivatives with certain substituents exhibited significant efficacy against standard drugs, indicating their potential as new antimicrobial agents (Tiwari et al., 2018).
Antihypertensive Activity
The synthesis of tetrahydropyrimidine derivatives and their evaluation for antihypertensive activity reveal structure-activity relationships that are contrary to previous reports. These findings contribute to the understanding of the compound's potential in developing antihypertensive therapies (Rana et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2S/c1-6-10(12(18)19-2)11(17-13(20)16-6)7-3-4-9(15)8(14)5-7/h3-5,11H,1-2H3,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFMCALYBJDRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)F)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B380256.png)

![4-[4-(benzyloxy)phenyl]-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B380259.png)
![Ethyl 4-[2-(benzyloxy)-1-naphthyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380260.png)
![7-[4-(Benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B380261.png)
![1-Benzyl-3-chloro-4-[(tetrahydro-furan-2-ylmethyl)-amino]-pyrrole-2,5-dione](/img/structure/B380262.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B380263.png)
![Ethyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380266.png)
![Ethyl 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380269.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380271.png)
![Ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380273.png)
![4-(5-Methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B380275.png)
![7-(3-bromophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380276.png)